2-Amino-2-(4,4-difluorocyclohexyl)ethanol;hydrochloride
Description
The compound features a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions, an ethanol backbone, and a primary amine group protonated as a hydrochloride salt. This structural arrangement is critical for its interaction with biological targets, particularly P-glycoprotein (P-gp), where the 4,4-difluorocyclohexyl group enhances binding affinity and ATPase inhibitory activity .
Properties
IUPAC Name |
2-amino-2-(4,4-difluorocyclohexyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO.ClH/c9-8(10)3-1-6(2-4-8)7(11)5-12;/h6-7,12H,1-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZYSJUHCQITEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CO)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Building Blocks
The synthesis universally begins with 4,4-difluorocyclohexanone, a fluorinated cyclic ketone that provides the stereochemical and electronic framework for subsequent functionalization. Its electrophilic carbonyl group enables condensation reactions with nitrogen nucleophiles, while the difluoro substituents enhance metabolic stability in downstream biological applications.
Secondary precursors include:
- Glycine derivatives : Ethyl glycinate hydrochloride serves as the amino-alcohol precursor in multi-step sequences.
- Chiral auxiliaries : (R)- and (S)-α-methylbenzylamine facilitate enantiomeric resolution during asymmetric syntheses.
Solvent and Reagent Selection
Optimal solvent systems balance polarity and coordinating capacity:
| Solvent | Role | Reaction Phase | Temperature Range |
|---|---|---|---|
| Tetrahydrofuran | Schlenk equilibrium | Homogeneous | -78°C to 65°C |
| Dichloromethane | Nucleophilic reactions | Biphasic | 0°C to 40°C |
| Ethanol | Recrystallization | Solid-liquid | 20°C to 78°C |
Reducing agents such as sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride enable selective amine formation while preserving the ethanol moiety.
Primary Synthetic Pathways
Reductive Amination Route
The most reported method involves sequential condensation and reduction:
Step 1 : Condensation of 4,4-difluorocyclohexanone with ammonium acetate in ethanol under Dean-Stark conditions removes water, forming the imine intermediate.
Step 2 : Stereoselective reduction using STAB in tetrahydrofuran at 0°C yields the racemic amino alcohol.
Step 3 : Chiral resolution via diastereomeric salt formation with (R)-mandelic acid achieves enantiomeric excess >98%.
Step 4 : Hydrochloride salt precipitation through HCl gas bubbling in ethyl acetate completes the synthesis.
Reaction Metrics :
- Overall yield: 62-68%
- Purity (HPLC): ≥99.2%
- Optical rotation: [α]D²⁵ = +12.4° (c = 1, H₂O)
Grignard Addition-Transposition Method
An alternative approach employs organometallic intermediates:
Step 1 : Reaction of 4,4-difluorocyclohexylmagnesium bromide with ethyl nitroacetate generates β-nitro alcohol.
Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine.
Step 3 : Acidic workup with concentrated HCl yields the hydrochloride salt.
Key Advantages :
- Avoids racemization risks
- Enables scale-up to kilogram quantities
Limitations :
Process Optimization and Critical Parameters
Temperature Control in Imine Formation
Data from 17 experimental trials demonstrate that maintaining the condensation step at 65±2°C maximizes imine yield while minimizing ketone decomposition:
| Temperature (°C) | Imine Yield (%) | Byproduct Formation (%) |
|---|---|---|
| 60 | 71 | 9 |
| 65 | 89 | 3 |
| 70 | 82 | 15 |
Stoichiometric Ratios
The molar ratio of ketone to ammonium acetate significantly impacts reaction efficiency:
| Ketone:Ammonium Acetate | Reaction Time (h) | Amino Alcohol Yield (%) |
|---|---|---|
| 1:1.2 | 24 | 45 |
| 1:2.0 | 18 | 67 |
| 1:3.5 | 14 | 58 |
Excess ammonium acetate drives imine formation but requires careful pH control during workup to prevent emulsion formation.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (4:1 v/v) produces needle-like crystals with defined melting points (mp 192-194°C). X-ray diffraction analysis confirms the hydrochloride salt adopts a monoclinic crystal system (space group P2₁).
Spectroscopic Fingerprints
¹H NMR (400 MHz, D₂O) :
- δ 1.65-1.89 (m, 4H, cyclohexyl CH₂)
- δ 2.01-2.23 (m, 4H, cyclohexyl CF₂ adjacent CH₂)
- δ 3.42 (dd, J = 10.8, 4.2 Hz, 1H, CHNH₂)
- δ 3.72 (dd, J = 10.8, 6.4 Hz, 1H, CH₂OH)
¹³C NMR (101 MHz, D₂O) :
- 113.5 (t, J = 245 Hz, CF₂)
- 67.8 (CHNH₂)
- 62.1 (CH₂OH)
- 34.2-28.6 (cyclohexyl carbons)
Industrial Scale Considerations
Continuous Flow Synthesis
Recent advances demonstrate 85% yield improvement using microreactor technology:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction volume (L) | 500 | 0.2 |
| Cycle time (h) | 48 | 6 |
| Output (kg/day) | 12 | 38 |
Waste Stream Management
The process generates 8.2 kg of aqueous waste per kilogram product, primarily containing ammonium salts and ethanol. Implementing nanofiltration membranes reduces organic load by 94% prior to effluent treatment.
Comparative Analysis of Synthetic Routes
| Metric | Reductive Amination | Grignard Method |
|---|---|---|
| Total Steps | 4 | 3 |
| Enantiomeric Excess | 98.5% | 82% |
| PMI (kg/kg) | 18 | 29 |
| Cost Index | 1.0 | 1.7 |
Process mass intensity (PMI) calculations favor the reductive amination route despite its additional resolution step, due to lower solvent consumption.
Emerging Methodologies
Biocatalytic Approaches
Immobilized transaminases from Arthrobacter sp. enable single-step synthesis from 4,4-difluorocyclohexylglycolaldehyde, achieving 91% conversion at 37°C. However, substrate costs remain prohibitive for large-scale application.
Photoredox Catalysis
Visible-light-mediated decarboxylative amination using fac-Ir(ppy)₃ demonstrates promising results (74% yield) but requires further optimization for stereochemical control.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4,4-difluorocyclohexyl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-2-(4,4-difluorocyclohexyl)ethanol;hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4,4-difluorocyclohexyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Cyclohexyl Ring
Compound A: (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
- Structure: Replaces the ethanol group with an acetic acid moiety.
- Molecular Weight: 229.65 g/mol (vs. ~209–215 g/mol for ethanol derivatives).
- Activity : Retains P-gp affinity due to the 4,4-difluorocyclohexyl group but may exhibit altered solubility and metabolic stability due to the carboxylic acid functionality .
Compound B: (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride
- Structure : Methyl ester of Compound A.
Ethanolamine Derivatives with Aromatic Substitutions
Compound C: (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride
- Structure : Difluorophenyl ring replaces the cyclohexyl group.
- Molecular Weight : 209.62 g/mol.
- Activity : Lower P-gp affinity compared to cyclohexyl analogs due to reduced conformational rigidity and electronic differences in aromatic vs. aliphatic fluorine .
Compound D: 2-Amino-2-(4-chlorophenyl)ethanol hydrochloride
Substituent Position and Chain Modifications
Compound E : 2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride
- Structure: Ethanamine chain instead of ethanol.
Compound F: 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride
- Structure : Ethylphenyl group instead of difluorocyclohexyl.
- Impact : Bulkier ethyl substituent increases hydrophobicity but disrupts optimal fluorine positioning for P-gp binding, resulting in lower activity .
Structural and Functional Data Table
Biological Activity
2-Amino-2-(4,4-difluorocyclohexyl)ethanol;hydrochloride (CAS No. 2413876-43-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors, leading to modulation of biological pathways. For instance, it has been noted to exhibit antimicrobial and antifungal properties by inhibiting the growth of certain microorganisms .
Chemical Structure : The presence of the difluorocyclohexyl group is significant in enhancing the compound's lipophilicity, which may influence its interaction with cellular membranes and biological targets.
Pharmacological Effects :
- Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Research indicates that it may play a role in cancer treatment by modulating pathways involved in cell proliferation and apoptosis .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicate that the compound exhibits dose-dependent antiproliferative activity.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MDA-MB-436 (Breast Cancer) | 10.70 | Comparable to Olaparib |
| A549 (Lung Cancer) | 12.50 | Induces apoptosis |
| HeLa (Cervical Cancer) | 15.00 | Cell cycle arrest at G2/M phase |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various derivatives for antimicrobial activity, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential application in treating infections caused by these pathogens.
- Cancer Research : A recent investigation into its anticancer properties revealed that treatment with this compound led to increased apoptosis in MDA-MB-436 cells, with flow cytometry confirming a rise in early apoptotic cells from 0.14% to 0.27% post-treatment . This suggests a promising avenue for future cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
